molecular formula C28H21N5O5 B4701017 (4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine

(4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine

Numéro de catalogue B4701017
Poids moléculaire: 507.5 g/mol
Clé InChI: UDDPTQJYBCMOIW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine, also known as BQ-123, is a peptide antagonist that selectively blocks the action of endothelin-1 (ET-1) at the ETA receptor. ET-1 is a potent vasoconstrictor peptide that plays a crucial role in regulating blood pressure, vascular tone, and renal function. BQ-123 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as hypertension, heart failure, and pulmonary arterial hypertension.

Mécanisme D'action

(4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine acts as a competitive antagonist of the ETA receptor, which is primarily expressed in vascular smooth muscle cells and mediates the vasoconstrictor effects of ET-1. By blocking the ETA receptor, this compound inhibits the downstream signaling pathways that lead to vasoconstriction, cell proliferation, and fibrosis. This compound does not affect the ETB receptor, which has vasodilatory and natriuretic effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce blood pressure and improve vascular function in animal models of hypertension and heart failure. It also attenuates cardiac hypertrophy and fibrosis, as well as pulmonary vascular remodeling in models of pulmonary arterial hypertension. This compound has been reported to have anti-inflammatory and antioxidant effects, which may contribute to its cardioprotective properties.

Avantages Et Limitations Des Expériences En Laboratoire

(4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine is a highly selective and potent antagonist of the ETA receptor, which makes it a valuable tool for studying the role of ET-1 in cardiovascular physiology and pathology. Its specificity allows for the investigation of the ETA receptor without interfering with the ETB receptor. However, this compound has a short half-life and requires continuous infusion to maintain its effects, which can be challenging in some experimental settings.

Orientations Futures

1. Development of more stable and long-acting ETA receptor antagonists for clinical use.
2. Investigation of the role of ET-1 and the ETA receptor in other diseases, such as diabetes, renal failure, and cancer.
3. Exploration of the potential of ETA receptor antagonists as anti-inflammatory and antioxidant agents.
4. Identification of novel signaling pathways downstream of the ETA receptor and their modulation by (4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine.
5. Evaluation of the safety and efficacy of ETA receptor antagonists in human clinical trials.

Applications De Recherche Scientifique

(4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine has been widely used as a research tool to investigate the role of ET-1 in various physiological and pathological conditions. It has been shown to attenuate the vasoconstrictor effects of ET-1 in isolated blood vessels and in vivo models of hypertension. This compound has also been used to study the mechanisms of ET-1-induced cardiac hypertrophy and fibrosis, as well as its involvement in the pathogenesis of pulmonary arterial hypertension.

Propriétés

IUPAC Name

4-[2,3-bis(4-methyl-3-nitrophenyl)quinoxalin-6-yl]oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N5O5/c1-16-3-5-18(13-25(16)32(34)35)27-28(19-6-4-17(2)26(14-19)33(36)37)31-24-15-22(11-12-23(24)30-27)38-21-9-7-20(29)8-10-21/h3-15H,29H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDPTQJYBCMOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC(=C(C=C5)C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine
Reactant of Route 2
Reactant of Route 2
(4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine
Reactant of Route 3
Reactant of Route 3
(4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine
Reactant of Route 4
Reactant of Route 4
(4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine
Reactant of Route 5
Reactant of Route 5
(4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine
Reactant of Route 6
Reactant of Route 6
(4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.